molecular formula C17H26BNO4S B7889128 3-(Piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester

3-(Piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester

Cat. No.: B7889128
M. Wt: 351.3 g/mol
InChI Key: HFEJTQSCKABOPB-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound features a boronic acid ester functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid. This can be achieved through the reaction of 3-bromophenylboronic acid with piperidine and a sulfonyl chloride under basic conditions.

    Esterification: The boronic acid intermediate is then esterified with pinacol (2,3-dimethyl-2,3-butanediol) to form the pinacol ester. This reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes. Common oxidizing agents include hydrogen peroxide and sodium perborate, while reducing agents include lithium aluminum hydride.

    Substitution Reactions: The piperidinylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Lithium aluminum hydride.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation.

    Boranes: Formed through reduction.

Scientific Research Applications

Chemistry

In organic chemistry, 3-(Piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester is widely used as a reagent in cross-coupling reactions to synthesize complex molecules. Its stability and reactivity make it a valuable tool for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

This compound has potential applications in medicinal chemistry for the development of new drugs. The piperidinylsulfonyl group is known to enhance the bioavailability and metabolic stability of drug candidates. Additionally, boronic esters are being explored for their role in enzyme inhibition and as potential therapeutic agents .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its ability to form stable bonds with various substrates makes it useful in the production of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the piperidinylsulfonyl group, making it less reactive in certain applications.

    3-(Morpholin-4-ylsulfonyl)phenylboronic Acid Pinacol Ester: Contains a morpholine group instead of piperidine, which may alter its reactivity and biological activity.

    4-(Piperidin-1-ylsulfonyl)phenylboronic Acid Pinacol Ester: Similar structure but with the sulfonyl group at a different position, affecting its chemical properties.

Uniqueness

This structural feature distinguishes it from other boronic esters and contributes to its versatility in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)14-9-8-10-15(13-14)24(20,21)19-11-6-5-7-12-19/h8-10,13H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEJTQSCKABOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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